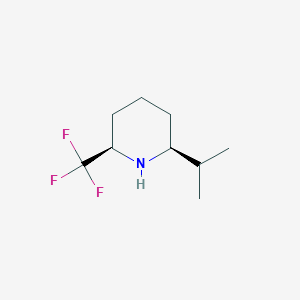
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
The molecular formula of “(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine” is C9H16F3N . Its average mass is 195.225 Da and its monoisotopic mass is 195.123489 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Glycosylation Reactions
A study by Crich and Vinogradova (2007) explored the synthesis and glycosylation of a series of fluorinated thiorhamnopyranosides. The research demonstrated the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the role of electron-withdrawing capabilities of substituents at the 6-position on the stereochemical outcome of reactions. This underscores the significance of fluorinated compounds in modifying reaction pathways and product selectivity in synthetic organic chemistry (Crich & Vinogradova, 2007).
Antidepressant Activity
Kumar et al. (2004) synthesized a series of compounds evaluated for antidepressant activity, providing insights into the structural requirements for potential therapeutic agents. The study contributes to the understanding of how fluorinated piperidine derivatives may influence pharmacological activity, offering a basis for the development of new antidepressants (Kumar et al., 2004).
κ-Opioid Receptor Antagonism
Grimwood et al. (2011) investigated a novel κ-opioid receptor antagonist with potential implications for treating depression and addiction disorders. The compound demonstrated high affinity for κ-opioid receptors and selectivity over μ-opioid receptors, showcasing the therapeutic potential of fluorinated piperidine derivatives in neuropsychiatric disorders (Grimwood et al., 2011).
Glycosyl Triflate Formation
Crich and Smith (2001) described a potent method for converting thioglycosides to glycosyl triflates using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride. This study highlights the utility of fluorinated piperidine derivatives in facilitating glycosidic linkage formation, which is crucial for the synthesis of complex carbohydrates (Crich & Smith, 2001).
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Propiedades
IUPAC Name |
(2S,6R)-2-propan-2-yl-6-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUAMDYNPNYGLQ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@@H](N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

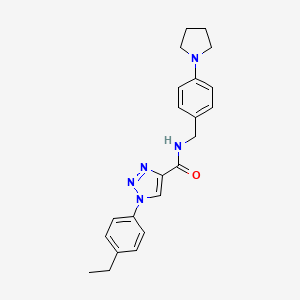
![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)
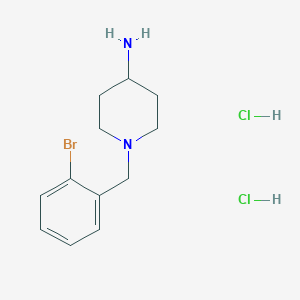
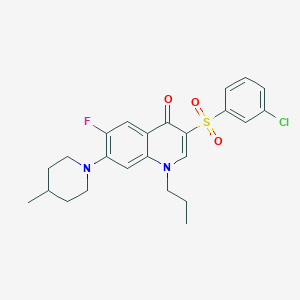

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)
![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)
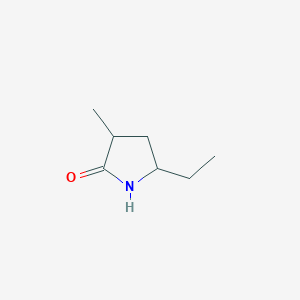
![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)